molecular formula C21H23ClN4O5S B2828797 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride CAS No. 1216596-43-8

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride

Cat. No.: B2828797
CAS No.: 1216596-43-8
M. Wt: 478.95
InChI Key: VQSRDHMOOJAXKB-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride is a benzamide derivative featuring a 6-methoxy-substituted benzothiazole ring, a morpholinoethyl group, and a para-nitrobenzamide moiety.

Key structural features:

  • Benzothiazole core: The 6-methoxybenzo[d]thiazol-2-yl group is a common scaffold in bioactive molecules, often associated with antimicrobial and antitumor activities.
  • Morpholinoethyl substituent: The morpholine ring (a six-membered amine-oxygen heterocycle) may improve solubility and bioavailability.
  • 4-Nitrobenzamide: The nitro group at the para position could influence electronic properties and binding interactions.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S.ClH/c1-29-17-6-7-18-19(14-17)31-21(22-18)24(9-8-23-10-12-30-13-11-23)20(26)15-2-4-16(5-3-15)25(27)28;/h2-7,14H,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSRDHMOOJAXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₃₃ClN₄O₃S
  • Molecular Weight : 392.02 g/mol
  • CAS Number : 1215422-08-4

The biological activity of this compound can be attributed to its structural components, particularly the benzo[d]thiazole moiety, which is known for its interaction with various biological targets. The proposed mechanisms include:

  • DNA Binding : Compounds with benzothiazole structures have shown a tendency to bind to DNA, affecting replication and transcription processes.
  • Enzyme Inhibition : The morpholinoethyl group may enhance binding affinity to specific enzymes involved in cancer progression or microbial resistance.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antitumor activity. The following table summarizes the findings from various studies:

Study ReferenceCell LineIC₅₀ (µM)Activity Description
A549 (Lung Cancer)6.75 ± 0.19High activity in 2D assays
HCC827 (Lung Cancer)6.26 ± 0.33Moderate activity in 3D assays
NCI-H358 (Lung Cancer)9.31 ± 0.78Significant cytotoxicity observed

These results indicate that the compound can effectively inhibit the proliferation of cancer cells, particularly in two-dimensional culture systems.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Testing against various bacterial strains has revealed:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Moderate efficacy against Escherichia coli.

The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Antitumor Efficacy in Lung Cancer Models : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated varying degrees of cytotoxicity, with notable effectiveness in inhibiting cell growth in A549 cells at lower concentrations compared to others .
  • Antimicrobial Testing : A separate investigation evaluated the compound's efficacy against common pathogens using broth microdilution methods, revealing promising results that suggest further exploration into its use as an antimicrobial agent is warranted .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes structural differences and biological activities of the target compound and analogs:

Compound Name Core Structure Key Substituents Reported Biological Activity Mechanism (Hypothesized) References
Target Compound Benzamide-Benzothiazole 6-OCH3, 4-NO2, N-morpholinoethyl Not explicitly reported Unknown (potential antimicrobial)
Triazole-Benzothiazoles (10a-j) Benzamide-Benzothiazole-Triazole 6-OCH3, 2-NO2, triazole-methyl Antimicrobial (E. coli, S. aureus) Membrane disruption or enzyme inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide-Thiazole 5-Cl, 2,4-diF Antiparasitic (PFOR inhibition) Pyruvate:ferredoxin oxidoreductase (PFOR) inhibition

Key Observations :

  • Benzothiazole vs. Thiazole Cores : The target compound’s benzo-fused thiazole (benzothiazole) may enhance aromatic stacking interactions compared to simpler thiazoles (e.g., ).
  • Morpholinoethyl vs. Triazole-Methyl: The morpholinoethyl group in the target compound likely improves water solubility compared to lipophilic triazole-methyl substituents in analogs .

Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs. Morpholinoethyl groups are less lipophilic than aryl substituents (e.g., triazole-methyl), further aiding solubility.
  • Spectral Characterization : IR and NMR data for analogs () confirm tautomeric forms (e.g., thione vs. thiol) and functional groups (C=O, C=S). The target compound would require similar validation.

Q & A

Q. What are the key steps in synthesizing N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves:

Formation of the benzo[d]thiazol core via cyclization of substituted thioureas or thioamides under acidic conditions .

Introduction of the morpholinoethyl group through nucleophilic substitution or coupling reactions, often using reagents like EDCI/HOBt in anhydrous solvents .

Nitrobenzamide functionalization via amide bond formation between the benzothiazol-morpholinoethyl intermediate and 4-nitrobenzoyl chloride, optimized at 0–5°C to minimize side reactions .
Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Catalysts : Use of triethylamine or DMAP improves coupling yields .
  • Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) or recrystallization (ethanol/water) ensures purity .
StepKey Reagents/ConditionsYield RangeReference
Core FormationH₂SO₄, 80°C, 6h60–70%
Morpholinoethyl CouplingEDCI, DMF, RT, 12h75–85%
Nitrobenzamide Formation4-nitrobenzoyl chloride, DCM, 0°C65–80%

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy at δ 3.8–4.0 ppm, morpholinoethyl protons at δ 2.4–3.5 ppm) and confirms substitution patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 487.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • HPLC-PDA : Monitors purity (>95%) and detects impurities using reverse-phase C18 columns .

Q. What are the primary biological targets associated with this compound based on structural analogs?

  • Methodological Answer : Structural analogs (e.g., fluorobenzo[d]thiazol derivatives) suggest potential targets:
  • Kinase Inhibition : Interaction with ATP-binding pockets of tyrosine kinases (e.g., EGFR, VEGFR) due to the nitrobenzamide moiety’s electron-deficient aromatic system .
  • Antimicrobial Activity : The morpholinoethyl group enhances membrane permeability, targeting bacterial DNA gyrase or fungal CYP51 .
  • Anti-inflammatory Pathways : Nitro groups may modulate COX-2 or NF-κB signaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Standardize protocols (e.g., consistent cell lines, IC₅₀ measurement methods) .
  • Structural Confounders : Compare with analogs (e.g., 6-fluoro vs. 6-methoxy derivatives) using SAR tables :
AnalogSubstituentActivity (IC₅₀, μM)Target
6-FluoroEnhanced lipophilicity0.12 (EGFR)
6-MethoxyReduced cytotoxicity1.8 (COX-2)
  • Data Reproducibility : Validate findings via orthogonal assays (e.g., SPR for binding affinity, Western blot for target modulation) .

Q. What experimental strategies are recommended to elucidate the mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) with varying substrate concentrations .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., EGFR) to identify binding interactions .
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., T790M in EGFR) to assess resistance profiles .
  • Molecular Dynamics Simulations : Predict binding stability and residence time using software like GROMACS .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for reactions (e.g., nitro reduction to amine) using Gaussian09 .
  • Docking Studies : Screen reactivity with cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict metabolic pathways .
  • Machine Learning : Train models on existing kinetic data (e.g., Hammett σ values) to predict substituent effects on reaction rates .

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